molecular formula C11H16F6N2O4 B8087211 3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)

Cat. No.: B8087211
M. Wt: 354.25 g/mol
InChI Key: MKMRDOXFKKIWOG-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) is a compound with the molecular formula C11H16F6N2O4. It is known for its unique bicyclic structure, which includes a diazabicyclo octane core. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) typically involves the reaction of 3-Methyl-3,8-diazabicyclo[4.2.0]octane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high purity and yield. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)
  • 3,8-Diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)

Uniqueness

3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid) is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-9-3-2-6-4-8-7(6)5-9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRDOXFKKIWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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